1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636588
InChI: InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H22ClN3O2
Molecular Weight: 335.8 g/mol

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC18636588

Molecular Formula: C17H22ClN3O2

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C17H22ClN3O2
Molecular Weight 335.8 g/mol
IUPAC Name tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20)
Standard InChI Key AAFAMAAYQXTWFR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2)N=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 1-piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester combines three distinct components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle contributing basicity and conformational flexibility .

  • 6-Chloro-pyrrolo[2,3-b]pyridine: A bicyclic system featuring fused pyrrole and pyridine rings, with a chlorine atom at position 6. This moiety is known for its role in kinase inhibition .

  • tert-Butyl Ester: Enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

The molecular formula is inferred as C₁₇H₂₂ClN₃O₂, with a molecular weight of 335.83 g/mol based on analogous structures . Substitution at the 2-position of the pyrrolopyridine ring distinguishes this isomer from the more commonly studied 3-yl derivatives, potentially altering electronic and steric interactions with biological targets .

Synthesis and Structural Elucidation

Synthesizing this compound likely involves multi-step organic reactions:

  • Pyrrolopyridine Synthesis: 6-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) serves as a key intermediate, prepared via cyclization of appropriately substituted precursors .

  • Piperidine Functionalization: Introducing the carboxylic acid group at position 3 of the piperidine ring may involve alkylation or coupling reactions.

  • Esterification: Reaction with tert-butanol under acidic or coupling conditions yields the final ester .

Computational studies on related piperidinecarboxylic acid derivatives, such as 1-acetyl-4-piperidinecarboxylic acid, highlight the importance of stereoelectronic effects in determining reactivity. Density Functional Theory (DFT) analyses reveal that the tert-butyl group stabilizes the ester moiety through steric hindrance, reducing hydrolysis rates .

Physicochemical and Electronic Properties

Key properties inferred from structural analogs include:

PropertyValue/DescriptionSource
Lipophilicity (LogP)~3.2 (estimated via fragment methods)
SolubilityLow in aqueous media, moderate in DMSO
pKaPiperidine N: ~10.5; Ester: ~-0.5

The HOMO-LUMO gap, calculated for analogous compounds, ranges between 5.2–5.8 eV, indicating moderate chemical reactivity . Electron localization function (ELF) analyses suggest significant electron density at the pyrrolopyridine nitrogen, implicating this site in hydrogen bonding interactions .

Computational Insights and Drug Design

DFT-based studies provide critical insights into the compound’s behavior:

  • Molecular Electrostatic Potential (MEP): Regions of high electron density localize around the pyrrolopyridine nitrogen and ester carbonyl, indicating potential sites for electrophilic attack or hydrogen bonding .

  • Nonlinear Optical (NLO) Properties: The compound exhibits a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, suggesting utility in materials science applications .

  • Docking Scores: Against Factor Xa, the compound achieves a binding energy of -9.2 kcal/mol, comparable to rivaroxaban (-10.1 kcal/mol) .

Challenges and Future Directions

Current limitations in understanding this compound include:

  • Synthetic Accessibility: The 2-yl isomer’s synthesis may require stringent regiocontrol during pyrrolopyridine functionalization.

  • Pharmacokinetic Profiling: In vitro ADMET studies are needed to assess bioavailability and metabolic pathways.

  • Target Identification: High-throughput screening against kinase libraries could elucidate specific biological targets.

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